REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[N:4]=[C:5]2[N:9]([C:10]=1[CH2:11][CH3:12])[CH:8]=[CH:7][S:6]2.[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([C:20]2[NH:21][CH:22]=[CH:23][N:24]=2)[N:15]=1.C(=O)([O-])[O-].[K+].[K+].C(Cl)Cl>CN(C=O)C.[Cl-].[Na+].O>[CH2:11]([C:10]1[N:9]2[C:5]([S:6][CH:7]=[CH:8]2)=[N:4][C:3]=1[CH2:2][N:24]1[CH:23]=[CH:22][N:21]=[C:20]1[C:16]1[CH:17]=[CH:18][CH:19]=[C:14]([F:13])[N:15]=1)[CH3:12] |f:2.3.4,7.8.9|
|
Name
|
6-chloromethyl-5-ethyl-imidazo[2,1-b]thiazole
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
ClCC=1N=C2SC=CN2C1CC
|
Name
|
|
Quantity
|
82 mg
|
Type
|
reactant
|
Smiles
|
FC1=NC(=CC=C1)C=1NC=CN1
|
Name
|
|
Quantity
|
278 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
Brine
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with methylene chloride (2×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with brine (3×15 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by preparative TLC
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(N=C2SC=CN21)CN2C(=NC=C2)C2=NC(=CC=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 mg | |
YIELD: CALCULATEDPERCENTYIELD | 16.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |